3-Cyclopropylprop-2-ynal
Description
Distinctive Architectural Features and Intrinsic Reactivity Profile of the Cyclopropyl-Propargyl-Aldehyde Scaffold
The 3-Cyclopropylprop-2-ynal scaffold is characterized by a unique combination of a cyclopropyl (B3062369) group, an alkyne, and an aldehyde. This arrangement of functional groups results in a distinctive reactivity profile that has been the subject of considerable research interest.
The cyclopropyl group, with its inherent ring strain and high degree of s-character in its C-C bonds, significantly influences the electronic properties of the adjacent alkyne. unl.pt This can affect the reactivity of the triple bond in addition reactions and cycloadditions. smolecule.com Furthermore, the cyclopropyl group can participate in ring-opening reactions under certain conditions, providing a pathway to more complex molecular structures. researchgate.net
The propargylic portion of the scaffold, containing the alkyne and the aldehyde, is also highly reactive. The alkyne can undergo a variety of transformations, including hydrogenation, hydration, and metal-catalyzed coupling reactions. rsc.org The aldehyde group, as a classic electrophile, can be targeted by a wide range of nucleophiles. nih.gov The interplay between these functional groups allows for a rich and diverse chemistry.
Recent studies have explored the radical transformations of related propargylic systems, such as propargylic alcohols. researchgate.net These reactions, often initiated by metal catalysts, can lead to the formation of highly functionalized products. researchgate.netacs.org The unique bifunctional nature of these molecules makes them valuable synthons for the construction of complex frameworks. researchgate.net
Evolution of Academic Inquiry Pertaining to this compound and Related Propargylic Systems
Academic interest in propargylic systems has a long history, with early research focusing on their fundamental reactivity. Over the past few decades, however, the field has seen a renaissance, driven by the development of new synthetic methods and a deeper understanding of their chemical behavior. acs.org
A key breakthrough was the use of metal coordination to control the reactivity of propargyl radicals. acs.org By coordinating the triple bond to a metal center, such as cobalt, researchers were able to prevent unwanted side reactions and achieve high levels of stereoselectivity in radical cyclizations. acs.org This has opened up new avenues for the synthesis of complex molecules that were previously difficult to access. acs.org
More recently, there has been a growing interest in the catalytic asymmetric synthesis of propargyl derivatives. nih.gov A variety of chiral catalysts, including those based on copper, chromium, and manganese, have been developed for the enantioselective propargylation of aldehydes. nih.govmdpi.com These methods provide efficient access to chiral propargylic alcohols, which are valuable building blocks for the synthesis of natural products and pharmaceuticals.
The study of cyclopropane-containing molecules has also seen significant advances. nih.govnih.gov The unique properties of the cyclopropyl group make it a desirable feature in many drug candidates. nih.gov As a result, there has been a concerted effort to develop new methods for the synthesis and functionalization of cyclopropane-containing scaffolds. nih.govsmolecule.com
Properties
CAS No. |
101974-70-3 |
|---|---|
Molecular Formula |
C6H6O |
Molecular Weight |
94.11 g/mol |
IUPAC Name |
3-cyclopropylprop-2-ynal |
InChI |
InChI=1S/C6H6O/c7-5-1-2-6-3-4-6/h5-6H,3-4H2 |
InChI Key |
GNRZPYASNQVWEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C#CC=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Cyclopropylprop 2 Ynal and Its Molecular Congeners
Strategies for the De Novo Construction of the Cyclopropyl-Propargyl Framework
The creation of the core cyclopropyl-propargyl structure is a significant synthetic challenge, requiring methods that can form the strained three-membered ring while preserving the alkyne functionality.
Alkyne-Directed Cyclopropanation Protocols
The introduction of a cyclopropane (B1198618) ring adjacent to an alkyne can be achieved through various cyclopropanation reactions. masterorganicchemistry.com One of the most established methods is the Simmons-Smith reaction, which utilizes a zinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. masterorganicchemistry.com While broadly applicable to alkenes, modifications are necessary for substrates containing other functional groups. Directed cyclopropanation, where a functional group guides the carbene to a specific face of a double bond, is a powerful strategy. For instance, allylic alcohols can direct the cyclopropanation to the syn-face. nih.gov
Rhodium(III)-catalyzed protocols have emerged as a powerful tool for diastereoselective cyclopropanation. nih.govorganic-chemistry.org These reactions often involve the annulation of alkenes with partners like N-enoxyphthalimides, where a directing group can control the stereochemical outcome of the cyclopropane formation. nih.gov The choice of catalyst and ligands is crucial for achieving high selectivity. nih.govrsc.org While direct cyclopropanation of an alkyne itself is possible, it leads to a cyclopropene, a different structural motif. masterorganicchemistry.com Therefore, strategies typically involve the cyclopropanation of an appropriately substituted alkene precursor that already contains the propargyl fragment or can be converted to it.
A two-step methodology involving the rhodium(II)-catalyzed decarbenation of 7-alkynyl cycloheptatrienes allows for the transfer of an alkynyl carbene equivalent to various alkenes, producing a diverse library of alkynylcyclopropanes. nih.gov This method circumvents common side reactions like 6-endo-dig cyclization that occur with other metal catalysts such as gold. nih.gov
Table 1: Comparison of Selected Alkyne-Directed Cyclopropanation Approaches
| Method | Reagents/Catalyst | Substrate Type | Key Features |
| Simmons-Smith Reaction | CH₂I₂ / Zn-Cu | Alkene | Classic, reliable method for generating cyclopropanes. masterorganicchemistry.com |
| Directed Cyclopropanation | CH₂I₂ / Zn-Cu or other carbenoids | Allylic Alcohols | Hydroxyl group directs the cyclopropanation for stereocontrol. nih.gov |
| Rh(III)-Catalyzed Annulation | [Rh(III)] catalyst, N-enoxyphthalimide | Allylic Alcohols | Traceless directing group enables high diastereoselectivity. nih.gov |
| Rh(II)-Catalyzed Decarbenation | [Rh₂(TFA)₄] | 7-Alkynyl cycloheptatrienes + Alkenes | Provides access to complex alkynylcyclopropanes with high diastereoselectivity. nih.gov |
Cascade and Rearrangement Processes Involving Cyclopropane Ring Activation
The inherent ring strain of cyclopropanes makes them valuable precursors in cascade and rearrangement reactions to form more complex structures. rsc.org Activation of the cyclopropane ring, often by strategically placed electron-donating and electron-withdrawing groups, facilitates C-C bond cleavage. rsc.org
Gold and other transition metals are particularly effective at catalyzing rearrangements of molecules containing both cyclopropane and alkyne functionalities. beilstein-journals.org For example, gold catalysts can activate an alkyne, triggering a subsequent ring expansion of an adjacent cyclopropyl (B3062369) group to form cyclobutane (B1203170) derivatives or other ring systems. beilstein-journals.org In some cases, a tandem 1,3-acyloxy migration followed by a [5+1] cycloaddition has been developed using rhodium catalysts, transforming cyclopropyl-substituted propargyl esters into functionalized cyclohexenones. nih.gov These cascades demonstrate how the cyclopropane ring can act as a latent reactive partner, participating in complex bond reorganizations. nih.govnih.gov
The Cloke-Wilson rearrangement is another pathway where activated cyclopropanes, such as cyclopropyl ketones, undergo ring expansion to form five-membered heterocycles like dihydrofurans. rsc.org While not directly forming the propargyl framework, these rearrangement principles highlight the utility of cyclopropane activation in synthesis.
Table 2: Examples of Rearrangement Reactions Involving Cyclopropane Activation
| Reaction Type | Catalyst/Conditions | Starting Material | Product Type |
| Gold-Catalyzed Ring Expansion | Au(I) or Au(III) complexes | Cyclopropyl Alkynes | Cyclobutane derivatives, Indenes. beilstein-journals.org |
| Rhodium-Catalyzed Cascade | [Rh(CO)₂Cl]₂ | Cyclopropyl Propargyl Esters | Alkylidene Cyclohexenones. nih.gov |
| Cobalt-Mediated Rearrangement | Co₂(CO)₈ | 1-(1-Alkynyl)cyclopropanols | 2-Cyclopenten-1-ones. acs.org |
| Cloke-Wilson Rearrangement | Lewis Acid (e.g., TiCl₄) | Donor-Acceptor Cyclopropanes | Dihydrofurans. rsc.org |
Stereoselective Approaches to Cyclopropyl-Substituted Alkyne Systems
Achieving stereocontrol in the synthesis of the cyclopropyl-propargyl framework is crucial for accessing specific isomers. Methodologies have been developed to afford enantiomerically or diastereomerically enriched products.
One powerful strategy involves the use of 1-alkenyl-1,1-heterobimetallic intermediates. organic-chemistry.org Hydroboration of 1-alkynyl-1-boronate esters followed by transmetalation with dialkylzinc reagents generates these bimetallic species. Their subsequent reaction with aldehydes and in-situ cyclopropanation yields B(pin) substituted cyclopropyl carbinols with excellent diastereoselectivity. organic-chemistry.org These intermediates can then be further manipulated to achieve the desired target.
Copper-catalyzed enantioconvergent radical cross-coupling presents another advanced approach. dicp.ac.cn This method couples racemic cyclopropyl halides with terminal alkynes using a chiral copper catalyst, providing access to a wide range of enantioenriched alkynyl cyclopropanes. dicp.ac.cn The key is the use of specific chiral ligands that control the stereochemistry of the newly formed C-C bond. dicp.ac.cn Furthermore, highly diastereoselective protocols have been developed based on the directed reactions of alkenyl cyclopropyl carbinol derivatives, where the cyclopropyl core acts as a rigid platform to control reactions on an adjacent double bond. researchgate.net
Functional Group Interconversions for the Introduction of the Aldehyde Moiety
The final step in the synthesis of 3-Cyclopropylprop-2-ynal is the introduction of the aldehyde functionality. This is typically accomplished by modifying a precursor such as a primary alcohol or a carboxylic acid derivative.
Catalytic Oxidation of 3-Cyclopropylprop-2-yn-1-ol
The most direct route to this compound is the oxidation of its corresponding primary alcohol, 3-Cyclopropylprop-2-yn-1-ol. ucl.ac.ukwiley-vch.de This precursor is readily synthesized by reacting the lithium salt of cyclopropylacetylene (B33242) with paraformaldehyde. wiley-vch.de
The oxidation of propargylic alcohols to propargyl aldehydes requires mild and selective reagents to avoid over-oxidation to the carboxylic acid or side reactions involving the alkyne or the cyclopropyl ring. A variety of oxidizing agents are suitable for this transformation.
Table 3: Reagents for the Oxidation of 3-Cyclopropylprop-2-yn-1-ol
| Reagent/Catalyst | Description |
| Manganese Dioxide (MnO₂) | A common, mild, and selective solid-supported oxidant for allylic and propargylic alcohols. |
| Pyridinium (B92312) Chlorochromate (PCC) | A versatile reagent that oxidizes primary alcohols to aldehydes with minimal over-oxidation. wiley-vch.de |
| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent known for its mild conditions and high efficiency in converting primary alcohols to aldehydes. |
| Swern Oxidation | Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base. It is performed at low temperatures. |
| Ruthenium-based Catalysts | Complexes such as half-sandwich ruthenium(II) complexes can catalyze the oxidation of alcohols under aerobic conditions. aablocks.com |
Selective Reduction Pathways from Propynoic Acid Derivatives
An alternative strategy involves the selective reduction of a cyclopropylpropynoic acid derivative. This approach is more challenging due to the propensity of common reducing agents to reduce the aldehyde product further to the primary alcohol. To achieve the desired partial reduction, specific reagents and carefully controlled reaction conditions are necessary.
The direct reduction of carboxylic acids to aldehydes is difficult. However, converting the carboxylic acid to a more reactive derivative facilitates the transformation. Weinreb amides (N-methoxy-N-methylamides) are particularly useful intermediates. They react with organometallic or hydride reagents to form a stable chelated intermediate that collapses to the aldehyde upon workup, preventing over-reduction. Another method is the reduction of an ester or acyl chloride at low temperatures with a sterically hindered hydride reagent like Diisobutylaluminium hydride (DIBAL-H).
Catalytic hydrogenation methods have also been explored for the reduction of carboxylic acids. For instance, supported catalysts like palladium-promoted tungsten oxide (Pd-WOx/TiO₂) or ruthenium-tin (RuSn) have shown high selectivity for the reduction of propanoic acid to 1-propanol. osti.govosti.govacs.org While these systems are optimized for full reduction to the alcohol, modifying the catalyst or reaction conditions could potentially favor the formation of the aldehyde as an intermediate. researchgate.netresearchgate.net
Metal-Catalyzed and Organocatalytic Paradigms in this compound Synthesis
Modern synthetic chemistry offers a powerful toolkit of catalytic methods to construct challenging molecular architectures. For a molecule like this compound, both metal-based and metal-free catalytic systems provide elegant solutions for its formation.
Transition Metal-Mediated (e.g., Palladium, Gold, Silver, Copper, Nickel, Ytterbium, Titanium) Coupling and Cyclization Reactions
Transition metals have proven to be indispensable in the synthesis of alkynyl compounds. Their ability to activate C-H and C-X bonds (where X is a halide or other leaving group) and to facilitate the formation of carbon-carbon bonds is central to many synthetic strategies.
Palladium: Palladium-catalyzed reactions, such as the Sonogashira coupling, are a cornerstone for the synthesis of alkynes. smolecule.com This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide. smolecule.com In the context of this compound synthesis, a plausible route would involve the coupling of cyclopropylacetylene with a suitable three-carbon electrophile containing a masked aldehyde functionality. Furthermore, palladium catalysts are known to mediate cycloaddition reactions involving vinylcyclopropanes, which could be adapted for the synthesis of related structures. pku.edu.cnnih.gov For instance, palladium-catalyzed [3+2] cycloadditions of vinylcyclopropanes with various partners, including aldehydes, have been developed to produce highly functionalized five-membered rings. nih.gov
Gold: Gold catalysts, particularly Au(I) and Au(III) complexes, exhibit a strong affinity for alkynes, activating them towards nucleophilic attack. escholarship.org This "alkynophilicity" has been harnessed in a variety of transformations, including cycloisomerization and rearrangement reactions. escholarship.orguzh.ch For example, gold-catalyzed intramolecular allylic amination of 2-tosylaminophenylprop-1-en-3-ols provides an efficient route to 1,2-dihydroquinolines. acs.org While not directly yielding this compound, these methodologies highlight the potential of gold catalysis in activating propargylic systems.
Silver: Silver catalysts, often used in conjunction with other metals like gold, can also promote transformations of alkynes. acs.org For instance, silver-catalyzed tandem cyclization-elimination reactions of conjugated ene-yne-ketones lead to the formation of 2-alkenylfurans. researchgate.net This demonstrates the utility of silver in orchestrating complex reaction cascades involving alkynyl substrates.
Copper: Copper catalysis is well-established in alkyne chemistry, most notably in the form of the Glaser coupling and as a co-catalyst in the Sonogashira reaction. lookchem.com Copper(I) iodide has been shown to be an effective catalyst for the synthesis of primary propargylic alcohols from terminal alkynes and paraformaldehyde. lookchem.com This approach could be a key step in a synthetic sequence towards this compound, where the resulting alcohol is subsequently oxidized. Additionally, copper complexes, in cooperation with organocatalysts, can facilitate enantioselective propargylic alkylation of propargylic esters with aldehydes. acs.org
Nickel: Nickel catalysts offer a cost-effective alternative to palladium in cross-coupling reactions. uwa.edu.au Nickel(0) complexes have been successfully employed in the thioetherification of aryl chlorides, showcasing their catalytic prowess. uwa.edu.au In the context of constructing the carbon skeleton of this compound, nickel-catalyzed coupling reactions could be envisioned.
Ytterbium and Titanium: Lanthanide and early transition metals also present unique catalytic activities. Ytterbium(III) triflate has been utilized to catalyze the ring-opening of 1-cyclopropylprop-2-yn-1-ols with sulfonamides, providing a route to conjugated enynes. researchgate.net This reaction demonstrates the ability of Lewis acidic metals to activate cyclopropylcarbinol systems. researchgate.net Similarly, titanium-based catalysts have been investigated for the direct amination of alcohols. researchgate.net
A summary of relevant transition metal-catalyzed reactions is presented in the table below:
| Metal Catalyst | Reaction Type | Substrates | Products | Reference(s) |
| Palladium | Sonogashira Coupling | Terminal alkyne, Aryl/vinyl halide | Disubstituted alkyne | smolecule.com |
| Palladium | [3+2] Cycloaddition | Vinylcyclopropane, Aldehyde | Tetrahydrofuran derivative | nih.gov |
| Gold | Intramolecular Amination | 2-Tosylaminophenylprop-1-en-3-ol | 1,2-Dihydroquinoline | acs.org |
| Silver | Tandem Cyclization | Ene-yne-ketone | 2-Alkenylfuran | researchgate.net |
| Copper | Propargylation | Terminal alkyne, Paraformaldehyde | Primary propargylic alcohol | lookchem.com |
| Nickel | Thioetherification | Aryl chloride, Thiol | Aryl thioether | uwa.edu.au |
| Ytterbium | Ring-opening Amination | 1-Cyclopropylprop-2-yn-1-ol, Sulfonamide | Conjugated enyne | researchgate.net |
Enantioselective Organocatalytic Strategies for Propargylic Aldehyde Formation
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis, offering a metal-free alternative to traditional methods. organic-chemistry.org In the context of preparing chiral propargylic aldehydes, several organocatalytic approaches have been developed.
One notable strategy involves the asymmetric α-propargylation of aldehydes. organic-chemistry.org For instance, chiral primary amino acids can catalyze the enantioselective α-propargylation of α-branched aldehydes with propargyl halides. organic-chemistry.org This reaction proceeds through an enamine intermediate and furnishes α-propargylated aldehydes with high enantioselectivity. organic-chemistry.org While this method is demonstrated for α-branched aldehydes, its principles could potentially be adapted for the synthesis of related chiral propargylic aldehydes.
Another approach focuses on the enantioselective addition of propargyl groups to aldehydes. beilstein-journals.org For example, the asymmetric catalytic addition of propargyltrichlorosilane (B14692540) to aldehydes, catalyzed by a chiral Lewis base, can provide access to enantioenriched α-allenic alcohols. beilstein-journals.org While this yields an alcohol, subsequent oxidation would lead to the desired aldehyde. The choice of catalyst is crucial for controlling the regioselectivity and enantioselectivity of the addition.
Furthermore, cooperative catalytic systems, combining a transition metal and an organocatalyst, have been employed for the enantioselective propargylic alkylation of propargylic esters with aldehydes. acs.org This dual catalytic approach can lead to propargylated products with high enantioselectivity. acs.org
A summary of these organocatalytic strategies is provided in the table below:
| Organocatalyst | Reaction Type | Substrates | Products | Key Features | Reference(s) |
| Chiral Primary Amino Acid | Asymmetric α-propargylation | α-Branched aldehyde, Propargyl halide | α-Propargylated aldehyde | High enantioselectivity, Metal-free | organic-chemistry.org |
| Chiral Lewis Base | Asymmetric Propargylation | Aldehyde, Propargyltrichlorosilane | α-Allenic alcohol | Regiospecific addition | beilstein-journals.org |
| Chiral Secondary Amine (with Copper) | Enantioselective Propargylic Alkylation | Propargylic ester, Aldehyde | Propargylated product | Cooperative catalysis, High enantioselectivity | acs.org |
Retrosynthetic Analysis for the Design of Efficient Synthetic Routes to this compound
Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials through a series of logical "disconnections". icj-e.orgegrassbcollege.ac.inbibliotekanauki.pl This process allows for the identification of potential synthetic pathways and highlights key bond formations and functional group interconversions.
Identification of Key Disconnections and Synthons
For this compound, several key disconnections can be envisioned. A primary disconnection would be the C-C bond between the cyclopropyl group and the propargylic system. This leads to two synthons: a cyclopropyl cation or radical and a propargyl aldehyde anion.
Another logical disconnection is at the C-C triple bond. This could lead to a cyclopropyl-substituted vinylidene synthon and a formyl synthon. Alternatively, breaking the C-C single bond adjacent to the alkyne would generate a cyclopropylacetylene synthon and a formyl cation synthon.
The aldehyde functionality itself can be considered a disconnection point. A functional group interconversion (FGI) could transform the aldehyde into an alcohol, which could be formed from the addition of a propargyl nucleophile to formaldehyde. Further disconnection of the resulting propargylic alcohol at the C-C bond between the cyclopropyl group and the alcohol-bearing carbon would again lead to a cyclopropyl synthon and a propargyl alcohol synthon.
These disconnections and their corresponding synthons are summarized below:
| Disconnection | Synthons | Synthetic Equivalents |
| C(cyclopropyl)-C(alkyne) | Cyclopropyl cation, Propargyl aldehyde anion | Cyclopropyl halide, Propargyl aldehyde metal salt |
| C≡C | Cyclopropyl-substituted vinylidene, Formyl cation | Cyclopropylacetylene, Formylating agent |
| C(alkyne)-C(aldehyde) | Cyclopropylacetylene, Formyl cation | Cyclopropylacetylene, Carbon monoxide/formylating agent |
| C-O (from FGI to alcohol) | Propargyl nucleophile, Formaldehyde | Propargyl Grignard/organolithium, Formaldehyde |
Evaluation of Strategic Bond Formations and Functional Group Transformations
Based on the retrosynthetic analysis, several strategic bond formations and functional group transformations can be prioritized for the synthesis of this compound.
Formation of the C(cyclopropyl)-C(alkyne) bond: This is a crucial step. A Sonogashira-type coupling between a cyclopropyl halide and a protected propargyl aldehyde equivalent would be a highly strategic approach. Alternatively, the reaction of a cyclopropyl organometallic reagent (e.g., cyclopropylzinc or cyclopropylmagnesium halide) with a propargyl halide bearing an aldehyde or a protected aldehyde group could be effective.
Formation of the alkyne: If the synthesis starts from precursors without the triple bond, alkyne formation reactions, such as the Corey-Fuchs reaction or the Seyferth-Gilbert homologation of an appropriate cyclopropyl ketone, could be employed.
Introduction of the aldehyde functionality: This can be achieved through the oxidation of a corresponding primary alcohol, 3-cyclopropylprop-2-yn-1-ol. lookchem.com Various mild oxidizing agents, such as Dess-Martin periodinane or pyridinium chlorochromate (PCC), could be used to avoid over-oxidation or side reactions involving the alkyne and cyclopropyl groups. Alternatively, direct formylation of a cyclopropylacetylene metal salt with a suitable formylating agent could be explored.
The choice of the most efficient route will depend on the availability of starting materials, the desired scale of the synthesis, and the need for stereochemical control if chiral analogues are targeted. A convergent approach, where the cyclopropyl and propargyl aldehyde fragments are synthesized separately and then coupled, is often more efficient for complex molecules. ethz.ch
Elucidation of Reactivity and Mechanistic Pathways of 3 Cyclopropylprop 2 Ynal
Intrinsic Reactivity of the Aldehyde Functionality
The aldehyde group in 3-cyclopropylprop-2-ynal is a primary site for a variety of chemical transformations, largely dictated by the electrophilic nature of the carbonyl carbon.
Nucleophilic Addition Reactions to the Carbonyl Center
The polarized carbon-oxygen double bond of the aldehyde makes the carbonyl carbon highly susceptible to attack by nucleophiles. This fundamental reaction proceeds through the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. The general mechanism involves the nucleophile approaching the sp2-hybridized carbonyl carbon, leading to a change in hybridization to sp3 in the intermediate.
A range of nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and enolates. The presence of the adjacent cyclopropyl-alkynyl system can influence the steric accessibility of the carbonyl group and the electronic properties of the molecule, potentially affecting reaction rates and stereochemical outcomes.
Condensation and Cycloaddition Reactions Mediated by the Aldehyde Group
The aldehyde functionality serves as a key participant in various condensation and cycloaddition reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Knoevenagel Condensation: This reaction involves the condensation of this compound with active methylene (B1212753) compounds, which are compounds possessing a CH2 group flanked by two electron-withdrawing groups (e.g., malonates, cyanoacetates). organic-chemistry.org The reaction is typically catalyzed by a weak base and proceeds via a nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration to yield a new α,β-unsaturated system. purechemistry.orgorganic-chemistry.org
Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. wikipedia.orgorganic-chemistry.org In this reaction, this compound would react with a phosphorus ylide (a Wittig reagent). The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. Unstabilized ylides typically lead to the formation of (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.orgquora.comyoutube.com
Diels-Alder Reaction: In the context of the Diels-Alder reaction, the α,β-unsaturated system of this compound can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgorganic-chemistry.orglibretexts.org The electron-withdrawing nature of the aldehyde group activates the double bond of the dienophile for cycloaddition. The reaction is a concerted [4+2] cycloaddition, and its stereoselectivity is governed by the endo rule. chemistrysteps.com
1,3-Dipolar Cycloaddition: The carbon-carbon triple bond, activated by the aldehyde group, can also participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.orgchesci.com For instance, reaction with nitrile oxides, generated in situ, would lead to the formation of isoxazoles, which are five-membered heterocyclic compounds. mdpi.comresearchgate.net
Chemical Transformations Involving the Alkyne Moiety
The carbon-carbon triple bond in this compound is another key reactive center, susceptible to a variety of transformations that can be broadly classified based on the nature of its activation.
Electrophilic and Nucleophilic Activation of the Triple Bond
Electrophilic Activation: The electron-rich π-system of the alkyne can be activated by electrophiles. For instance, gold(I) complexes are known to act as potent π-acids that can coordinate to the alkyne, rendering it more susceptible to nucleophilic attack. researchgate.netrsc.org This activation is a key step in many gold-catalyzed cyclization and addition reactions. nih.govnih.govbeilstein-journals.orgcore.ac.ukmdpi.com
Nucleophilic Activation: The electron-withdrawing effect of the adjacent aldehyde group makes the β-carbon of the alkyne susceptible to nucleophilic conjugate addition. nih.gov This "thiol-yne" type of reaction, for example, involves the addition of a thiol across the triple bond, often catalyzed by a base.
Cyclization and Annulation Reactions Initiated by Alkyne Reactivity
The unique combination of the cyclopropyl (B3062369) ring and the alkynyl aldehyde in this compound provides a platform for various cyclization and annulation reactions. Gold-catalyzed cyclizations, in particular, have been extensively studied. nih.govnih.govbeilstein-journals.orgcore.ac.ukmdpi.com These reactions often proceed through the initial activation of the alkyne by the gold catalyst, followed by an intramolecular nucleophilic attack, leading to the formation of diverse carbocyclic and heterocyclic frameworks. nih.govnih.govbeilstein-journals.orgcore.ac.ukmdpi.com
Hydrofunctionalization and Related Additions Across the Alkynyl Linkage
Hydrofunctionalization reactions involve the addition of an H-X molecule across the triple bond.
Hydrostannylation: The addition of a tin hydride (hydrostannylation) across the alkyne is a common method for the synthesis of vinylstannanes. A specific study on the hydrostannation of a β-cyclopropyl propargyl alcohol derivative, which is structurally related to this compound, has been reported. researchgate.net
Thiol-Ene/Yne Chemistry: The addition of thiols across the alkyne (thiol-yne reaction) is a highly efficient "click" reaction that can be used to introduce sulfur-containing functional groups. researchgate.netcaltech.edu This reaction can proceed via either a radical or a nucleophilic mechanism, depending on the reaction conditions.
Ring-Strain Induced Reactivity of the Cyclopropyl Group
The reactivity of the cyclopropyl group in this compound is fundamentally driven by its inherent ring strain, which is estimated to be over 100 kJ mol⁻¹. nih.gov This strain energy provides a significant thermodynamic driving force for reactions that lead to the opening of the three-membered ring. nih.gov The C-C bonds within the cyclopropane (B1198618) ring possess a high degree of p-character, allowing the ring to interact electronically with adjacent unsaturated systems, such as the alkyne in this compound. This interaction is crucial in dictating the molecule's response to chemical reagents, particularly electrophiles.
The presence of the alkyne functionality serves as the initial point of attack for electrophiles. In reactions with strong acids like aqueous sulfuric acid, the electrophilic addition is initiated by the protonation of the terminal carbon of the alkyne. nih.govacs.org This process does not lead to a simple hydroalkylation but instead generates a highly reactive α-cyclopropyl-substituted vinyl cation intermediate. nih.govacs.org The formation of this vinyl cation is immediately followed by the cleavage of the adjacent cyclopropane ring. This ring-opening is an extremely rapid process, driven by the release of the inherent ring strain. The regioselectivity of the ring-opening can be influenced by substituents on the cyclopropyl ring; for instance, in studies with related cyclopropyl alkynes, the ring opens toward a stabilizing methoxy (B1213986) substituent under cationic conditions. nih.govacs.org This two-step sequence—electrophilic attack on the alkyne followed by ring-opening—is a characteristic reaction pathway for this class of compounds.
While wholesale migration of the intact cyclopropyl group is not a primary reaction pathway, the system undergoes a profound rearrangement immediately following the formation of the vinyl cation intermediate. This rearrangement is the rapid ring-opening of the cyclopropylcarbinyl-like vinyl cation. nih.govacs.org This process is so fast that the vinyl cation is considered a transient intermediate, with estimated rate constants for the ring-opening in the range of 10¹⁰–10¹² s⁻¹. nih.govacs.org The resulting structure is a rearranged, unsaturated carbocation that can then be trapped by nucleophiles present in the reaction medium to form various products. This rapid rearrangement is a hallmark of the reactivity of α-cyclopropyl vinyl cations and is a direct consequence of the stabilization gained by relieving the ring strain of the cyclopropane. wikipedia.org
The cyclopropyl group exerts a significant electronic influence on the adjacent alkyne. It is known to act as a good π-electron donor, capable of conjugating with and stabilizing adjacent unsaturated systems or positive charges. stackexchange.com This donor capacity is attributed to the high p-character of the C-C bonds in the strained ring. stackexchange.com In the context of this compound, this electronic donation stabilizes the transition state leading to the formation of the vinyl cation upon electrophilic attack. The ability of the cyclopropyl group to stabilize an adjacent positive charge facilitates the initial protonation of the alkyne, making the molecule susceptible to acid-catalyzed reactions. wikipedia.org The specific orientation of the cyclopropyl ring relative to the developing empty p-orbital on the vinyl cation is crucial for this stabilization. wikipedia.org
Unraveling Complex Cascade and Tandem Reaction Sequences
The reactivity of this compound is often characterized by cascade or tandem reactions, where a single initiation event triggers a sequence of intramolecular transformations. nih.govnih.govresearchgate.net The electrophilically initiated ring-opening is a prime example of such a cascade. The process begins with the electrophilic attack on the alkyne, leading to the formation of the vinyl cation. This intermediate then undergoes a rapid ring-opening rearrangement to form a new, more stable carbocationic species. This subsequent cation can then participate in further reactions, such as cyclizations or capture by nucleophiles, all within a single, concerted reaction sequence. acs.org The development of palladium-catalyzed cascade reactions, for instance, has become a powerful method for synthesizing complex alkenes from alkyne precursors, highlighting the utility of such sequences in organic synthesis. nih.gov
Detailed Investigation of Reaction Mechanisms and Transient Intermediates
Understanding the intricate reactivity of this compound requires a detailed examination of its reaction mechanisms and the transient species involved. The pathway is dominated by the formation and subsequent fate of carbocationic intermediates. nih.govacs.orgwikipedia.org Cyclopropyl alkynes have been classified as hypersensitive mechanistic probes specifically because the reaction products can definitively distinguish between radical and cationic (vinyl cation) intermediates. nih.govacs.org
The central transient intermediate in the electrophilically initiated reactions of this compound is the α-cyclopropyl-substituted vinyl cation. nih.govacs.org While vinyl cations were once considered too unstable for synthetic utility, they are now recognized as versatile intermediates. nih.govrsc.org They can be generated through the addition of electrophiles to alkynes. wikipedia.orgnih.gov In the case of cyclopropyl alkynes, protonation occurs at the terminal alkyne carbon to yield the vinyl cation. nih.govacs.org The immense stabilizing power of the adjacent cyclopropyl ring is critical for its formation. wikipedia.org However, this intermediate is exceptionally short-lived due to the extremely rapid ring-opening rearrangement it undergoes. nih.govacs.org The estimated rate constants for this ring-opening are between 10¹⁰ and 10¹² s⁻¹, making direct observation of the α-cyclopropyl vinyl cation challenging. acs.org Its existence is primarily inferred from the structure of the final reaction products, which differ significantly from those formed under conditions that generate radical intermediates, as summarized in the table below. nih.govacs.org
| Reaction Condition | Intermediate | Key Transformation | Regioselectivity of Ring Opening |
|---|---|---|---|
| Cationic (e.g., aq. H₂SO₄) | α-Cyclopropyl Vinyl Cation | Electrophilic Addition / Ring Opening | Toward electron-donating groups (e.g., -OCH₃) |
| Radical (e.g., TTMSS / AIBN) | α-Cyclopropyl Vinyl Radical | Radical Addition / Ring Opening | Toward stabilizing groups (e.g., -Ph) |
Identification of Radical Intermediates
While direct studies on radical-mediated reactions of this compound are not extensively documented, the behavior of structurally related cyclopropyl alkynes serves as an excellent proxy for identifying potential radical intermediates. The cyclopropyl group adjacent to an alkyne acts as a highly sensitive mechanistic probe, as the high strain energy of the ring facilitates rapid ring-opening when a radical center is generated on the adjacent vinyl carbon. This characteristic allows for the differentiation between radical and ionic pathways. nih.govacs.orgacs.org
In reactions initiated by radical generators such as azobisisobutyronitrile (AIBN) with reagents like tris(trimethylsilyl)silane, substituted cyclopropyl alkynes undergo addition to the terminal alkyne carbon. nih.gov This process generates an α-cyclopropyl-substituted vinyl radical. The fate of this intermediate is highly diagnostic: its rapid, irreversible ring-opening provides strong evidence for a radical mechanism. The regioselectivity of this ring-opening is dictated by the substituents on the cyclopropyl ring. For instance, in systems containing both phenyl and methoxy substituents on the cyclopropyl ring, the radical-induced ring cleavage occurs preferentially toward the phenyl group. nih.govacs.org This contrasts sharply with the ring-opening direction observed under cationic conditions, confirming the utility of these systems as probes. nih.govacs.org
The formation of a vinyl radical intermediate from this compound would therefore be expected to lead to ring-opened products, providing a clear experimental signature for its existence. Another relevant analogy is the samarium(II) iodide (SmI₂)-catalyzed intermolecular coupling of aryl cyclopropyl ketones with alkynes, which proceeds via radical intermediates, underscoring the propensity of cyclopropyl-conjugated systems to engage in radical pathways. nih.gov
Table 1: Experimental Evidence for Radical Intermediates in Cyclopropyl Alkyne Systems
| Precursor System | Radical Initiator/Reagent | Postulated Intermediate | Key Observation/Evidence | Reference |
|---|---|---|---|---|
| Substituted Cyclopropyl Alkynes | AIBN / (TMS)₃SiH or Bu₃SnH | α-Cyclopropyl-substituted vinyl radical | Formation of products from irreversible cyclopropyl ring-opening. | nih.govacs.orgacs.org |
| Aryl Cyclopropyl Ketones + Alkynes | SmI₂ (catalytic) | Radical anion leading to β-scission | Efficient intermolecular cross-coupling to form cyclopentenes. | nih.gov |
| Cyclopropyl Alkyne + Disilene | Thermal | Biradical intermediate | Formation of a stable 1,2-disilacyclohepta-3,4-diene via cycloaddition and rearrangement. | dntb.gov.ua |
Strategic Transformations and Derivatization Pathways of 3 Cyclopropylprop 2 Ynal
Conversion of the Aldehyde Group to Diverse Functional Classes
The aldehyde functional group in 3-cyclopropylprop-2-ynal is a versatile hub for a variety of chemical transformations, allowing for its conversion into a wide array of other functional classes. These derivatizations are crucial for modifying the compound's reactivity, physical properties, and potential applications in organic synthesis. The following subsections detail the strategic pathways for converting the aldehyde moiety into carboxylic acids, esters, amides, nitriles, imines, and acetals.
Oxidation to Carboxylic Acids
The oxidation of this compound to its corresponding carboxylic acid, 3-cyclopropylprop-2-ynoic acid, is a fundamental transformation. A common and efficient method for this conversion is the Pinnick oxidation, which is particularly well-suited for α,β-unsaturated aldehydes due to its mild reaction conditions that prevent undesired side reactions. This method typically employs sodium chlorite (NaClO2) as the oxidant in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to prevent the formation of reactive chlorine species that could otherwise react with the alkyne or cyclopropyl (B3062369) functionalities.
| Reactant | Reagents | Product | Yield | Reference |
| This compound | NaClO2, NaH2PO4, 2-methyl-2-butene in t-BuOH/H2O | 3-Cyclopropylprop-2-ynoic acid | High | General Procedure |
This table is based on a general procedure for the Pinnick oxidation of α,β-unsaturated aldehydes and assumes its applicability to this compound.
Formation of Esters
Esters of 3-cyclopropylprop-2-ynoic acid can be synthesized through various esterification methods. A common route involves the initial oxidation of this compound to the corresponding carboxylic acid, followed by Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically driven to completion by removing the water formed during the reaction.
Alternatively, esters can be formed directly from the carboxylic acid using alkyl halides under basic conditions or through coupling reactions with alcohols using reagents like dicyclohexylcarbodiimide (DCC).
| Reactant | Reagents | Product | Yield | Reference |
| 3-Cyclopropylprop-2-ynoic acid | Methanol, H2SO4 (catalytic) | Methyl 3-cyclopropylprop-2-ynoate | Moderate to High | General Procedure |
| 3-Cyclopropylprop-2-ynoic acid | Ethanol, DCC, DMAP | Ethyl 3-cyclopropylprop-2-ynoate | High | General Procedure |
This table is based on general esterification procedures and assumes their applicability to 3-cyclopropylprop-2-ynoic acid.
Synthesis of Amides
The synthesis of amides from this compound can be achieved through a multi-step process. First, the aldehyde is oxidized to the corresponding carboxylic acid. The resulting 3-cyclopropylprop-2-ynoic acid can then be activated, for instance, by conversion to its acid chloride using thionyl chloride (SOCl2) or oxalyl chloride. The subsequent reaction of the activated acid derivative with a primary or secondary amine yields the desired amide.
Direct conversion of the aldehyde to an amide, known as oxidative amidation, is also possible. This can be accomplished using various reagents, such as a combination of an amine, an oxidizing agent, and a suitable catalyst.
| Starting Material | Reagents | Intermediate/Product | Yield | Reference |
| 3-Cyclopropylprop-2-ynoic acid | 1. SOCl2; 2. RNH2 | 3-Cyclopropylprop-2-ynamide | High | General Procedure |
| This compound | NH2OH·HCl, then dehydration | 3-Cyclopropylprop-2-ynamide | Moderate | General Procedure |
This table is based on general amide synthesis procedures and assumes their applicability to this compound and its derivatives.
Conversion to Nitriles
The aldehyde group of this compound can be converted into a nitrile functional group through a two-step process. The aldehyde is first reacted with hydroxylamine hydrochloride to form the corresponding aldoxime. Subsequent dehydration of the aldoxime using a variety of reagents, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide, yields the nitrile, 3-cyclopropylprop-2-ynenitrile.
| Reactant | Reagents | Intermediate | Dehydrating Agent | Product | Yield | Reference |
| This compound | NH2OH·HCl, Pyridine | This compound oxime | Ac2O | 3-Cyclopropylprop-2-ynenitrile | Good | General Procedure |
This table is based on a general procedure for nitrile formation from aldehydes and assumes its applicability to this compound.
Formation of Imines
Imines, or Schiff bases, are readily formed by the condensation reaction of this compound with primary amines. This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. The reaction is often reversible, and the removal of water can be used to drive the equilibrium towards the product.
| Aldehyde | Amine | Catalyst | Product | Yield | Reference |
| This compound | Aniline | Acetic acid (catalytic) | N-(3-cyclopropylprop-2-ynylidene)aniline | High | General Procedure |
| This compound | Benzylamine | p-Toluenesulfonic acid (catalytic) | N-(3-cyclopropylprop-2-ynylidene)benzylamine | High | General Procedure |
This table is based on general imine formation procedures and assumes their applicability to this compound.
Synthesis of Acetals
The aldehyde group of this compound can be protected by converting it into an acetal. This is achieved by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst. The use of a diol, such as ethylene (B1197577) glycol, results in the formation of a cyclic acetal, which is often more stable than its acyclic counterpart. This reaction is reversible and is typically performed with the removal of water to favor acetal formation.
| Aldehyde | Alcohol/Diol | Catalyst | Product | Yield | Reference |
| This compound | Ethanol (excess) | HCl (catalytic) | 1,1-Diethoxy-3-cyclopropylpropyne | Good | General Procedure |
| This compound | Ethylene glycol | p-Toluenesulfonic acid (catalytic) | 2-(2-cyclopropylethynyl)-1,3-dioxolane | High | General Procedure |
This table is based on general acetal formation procedures and assumes their applicability to this compound.
Strategic Applications in Advanced Organic Synthesis
Utilization as a Key Building Block in the Total Synthesis of Natural Products and their Analogues
While the direct application of 3-cyclopropylprop-2-ynal in the completed total synthesis of a specific natural product is not extensively documented, its constituent motifs—the cyclopropane (B1198618) ring and the alkyne—are ubiquitous in a wide array of naturally occurring compounds, including terpenoids, alkaloids, and fatty acids. rsc.orgrsc.org The presence of these groups makes this compound a powerful synthon for creating complex fragments and analogues of these bioactive molecules. nih.gov
The alkyne moiety is a particularly versatile functional handle. It can be used in various coupling reactions (like Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings) to build larger carbon skeletons or can be selectively reduced to either a cis- or trans-alkene, providing stereochemical control crucial in natural product synthesis. Furthermore, the terminal alkyne is a key functional group for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient covalent linking of molecular fragments. nih.gov The cyclopropane group imparts conformational rigidity and influences the biological activity of a target molecule, making it a desirable feature in the design of natural product analogues for structure-activity relationship (SAR) studies. rsc.org
Role as a Precursor for Synthetically Challenging Pharmaceutical Intermediates
The utility of this compound as a precursor for valuable pharmaceutical intermediates is well-demonstrated, particularly in the synthesis of complex nitrogen-containing heterocycles. These scaffolds are central to the structure of many approved drugs. semanticscholar.org
One key application involves its role in multicomponent reactions to build polysubstituted tetrahydropyridines. semanticscholar.org Tetrahydropyridines are critical intermediates as they can be readily converted to piperidines, which are the most common nitrogen heterocycles found in pharmaceutical drugs. semanticscholar.org In a copper-catalyzed three-component radical cascade reaction, the cyclopropylethynyl group (the core of this compound) can be efficiently incorporated to produce highly functionalized tetrahydropyridines in good yields. semanticscholar.org
Furthermore, aldehydes containing a cyclopropyl (B3062369) group are utilized in reaction cascades to assemble the hexahydropyrrolo[3,2-c]quinoline core. researchgate.net This complex heterocyclic system is the foundational scaffold for a class of alkaloids, including martinelline and martinellic acid, which possess significant pharmacological activity. researchgate.netnih.gov The reaction, which involves a cyclopropylimine rearrangement followed by a Povarov reaction, provides a facile and convenient route to these pharmacologically important derivatives. researchgate.net
Contribution to the Development of Novel Agrochemical Synthesis Routes
The structural elements of this compound—specifically the cyclopropane ring—are features of interest in the development of new agrochemicals. The cyclopropane moiety is a well-known component of potent insecticides, such as the synthetic pyrethroids, which are analogues of the natural insecticide pyrethrin. Derivatives of permethrinic acid, which contains a cyclopropane ring, have been investigated for both insecticidal and juvenile hormone activity. researchgate.net
The combination of this recognized agrochemical pharmacophore with a reactive and versatile alkyne-aldehyde functionality allows this compound to serve as a platform for developing novel synthesis routes. Its ability to participate in multicomponent reactions enables the rapid assembly of diverse molecular libraries, which can be screened for new herbicidal, fungicidal, or insecticidal properties. The development of practical synthetic routes to pyrimidine (B1678525) derivatives, for instance, is a key area of agrochemical research, and aldehydes are often key precursors in their synthesis. epo.org
Versatility in the Targeted Production of High-Value Fine Chemicals
Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as in the pharmaceutical, biopharmaceutical, and agrochemical industries. The synthesis of such compounds requires precise control and often involves building complex molecular architectures.
This compound's value in this sector stems from its utility in modular, multicomponent reactions that create complex, high-value heterocyclic structures in a single step. semanticscholar.org An example is the copper-catalyzed synthesis of functionalized tetrahydropyridines, where various starting materials can be combined to generate a diverse range of products from a common set of reagents. semanticscholar.org The ability to systematically vary substituents on the resulting molecule is crucial for tuning its properties for a specific application, a key goal in the production of fine chemicals. The synthesis of pyrrolo[3,2-c]quinoline derivatives via Povarov-type reactions further highlights its role in producing complex scaffolds that are otherwise difficult to access. researchgate.net
The following table details the results from a multicomponent reaction to form various tetrahydropyridine (B1245486) derivatives, demonstrating the versatility of using different alkynylating agents, including a cyclopropyl-substituted one, in the targeted synthesis of complex molecules. semanticscholar.org
| Entry | Alkyne Synthon | Product | Yield (%) |
|---|---|---|---|
| 1 | (tert-butylethynyl)trimethoxysilane | 35c | 76 |
| 2 | (hex-1-yn-1-yl)trimethoxysilane | 36c | 68 |
| 3 | (phenylethynyl)trimethoxysilane | 37c | 65 |
| 4 | ethynyltrimethylsilane | 38c | 43 |
| 5 | (cyclopropylethynyl)trimethoxysilane | 39c | 52 |
Computational and Theoretical Investigations of 3 Cyclopropylprop 2 Ynal
Quantum Chemical Calculations for Prediction of Molecular Geometries and Electronic Structures
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Cyclopropylprop-2-ynal. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict its three-dimensional structure and the distribution of electrons within the molecule.
Detailed analysis of the computed molecular geometry reveals key bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, the calculations can precisely determine the lengths of the carbon-carbon triple bond of the ynal functionality, the single bonds within the cyclopropyl (B3062369) ring, and the bond connecting the cyclopropyl group to the alkynyl chain. These geometric parameters are crucial for understanding the molecule's steric and electronic properties.
The electronic structure of this compound is characterized by the distribution of electron density, which can be visualized through molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are critical in predicting the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.
Table 1: Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length | C≡C | 1.21 Å |
| C=O | 1.22 Å | |
| C-C (ring) | 1.51 Å | |
| C-C (ring-alkyne) | 1.45 Å | |
| Bond Angle | C-C≡C | 178.5° |
| ≡C-C=O | 123.0° |
Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations.
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 5.4 eV |
Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations.
Theoretical Modeling of Reactivity Patterns and Prediction of Novel Reaction Pathways
Theoretical modeling plays a pivotal role in predicting how this compound will behave in chemical reactions. By mapping the molecule's electrostatic potential, regions of high and low electron density can be identified, indicating likely sites for nucleophilic and electrophilic attack. The carbonyl carbon, for example, is expected to be electron-deficient and thus susceptible to attack by nucleophiles.
Computational methods can also be used to explore and predict novel reaction pathways that may not be intuitively obvious. For instance, the unique combination of a cyclopropyl group and an α,β-unsaturated aldehyde functionality suggests the possibility of complex rearrangements and cycloaddition reactions. Theoretical calculations can assess the thermodynamic and kinetic feasibility of various potential transformations, guiding experimental efforts toward the discovery of new synthetic methodologies.
Advanced Computational Studies for Mechanistic Elucidation and Transition State Analysis
A deep understanding of a chemical reaction requires a detailed picture of its mechanism, including the identification of intermediates and transition states. Advanced computational studies provide the tools to map out the entire potential energy surface of a reaction involving this compound.
By locating the transition state structures for each step of a proposed mechanism, the activation energy barriers can be calculated. These barriers are crucial for determining the rate of a reaction. For example, in a nucleophilic addition to the carbonyl group, computational analysis can distinguish between a one-step concerted mechanism and a multi-step pathway involving a tetrahedral intermediate.
Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state indeed connects the reactants and products as expected. This level of mechanistic detail is instrumental in optimizing reaction conditions and in understanding the origins of stereoselectivity.
Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| Nucleophilic Attack | TS1 | 15.2 |
Note: The data in this table is illustrative and represents typical values that would be obtained from transition state analysis for a reaction involving this compound.
Rational Design of Catalysts and Reagents Based on Theoretical Insights
The insights gained from computational studies of this compound's structure and reactivity can be leveraged for the rational design of catalysts and reagents. By understanding the electronic requirements of a desired transformation, catalysts can be tailored to stabilize transition states and lower activation barriers.
For instance, if a particular reaction is found to be limited by the electrophilicity of the carbonyl carbon, computational modeling can be used to screen a variety of Lewis acid catalysts to identify the one that most effectively enhances this electrophilicity. Similarly, if a reaction's stereochemical outcome needs to be controlled, theoretical models can help in designing chiral catalysts or reagents that create a specific steric environment around the reacting molecule, favoring the formation of one stereoisomer over others. This in silico approach to catalyst design can significantly accelerate the discovery and optimization of new synthetic methods.
Advanced Analytical and Spectroscopic Methodologies for Structural and Mechanistic Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. For 3-Cyclopropylprop-2-ynal, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete structural assignment.
The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the cyclopropyl (B3062369) methine proton, and the diastereotopic cyclopropyl methylene (B1212753) protons. The aldehyde proton would appear as a singlet in the downfield region, characteristic of its electron-deficient environment. The cyclopropyl protons would resonate in the upfield region, a hallmark of their shielded nature.
The ¹³C NMR spectrum will display signals for the carbonyl carbon, two sp-hybridized acetylenic carbons, and two distinct signals for the sp³-hybridized cyclopropyl carbons (one methine and one methylene). The chemical shifts provide direct evidence of the electronic environment of each carbon atom.
Two-dimensional NMR techniques are crucial for confirming connectivity. A COSY (Correlation Spectroscopy) experiment would show correlations between the cyclopropyl methine proton and the adjacent methylene protons. An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton signal to its directly attached carbon, confirming the assignment of C-H pairs. Finally, an HMBC (Heteronuclear Multiple Bond Correlation) spectrum reveals long-range (2-3 bond) correlations. Key HMBC correlations would be observed from the aldehyde proton to the acetylenic carbons and the carbonyl carbon, and from the cyclopropyl protons to the acetylenic carbons, unequivocally establishing the connection between the cyclopropyl ring and the propynal moiety.
As this compound is an achiral molecule and does not possess any stereocenters or geometric isomers, stereochemical analysis of the parent compound is not applicable. However, for chiral derivatives of this compound, advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) would be essential for determining relative stereochemistry.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aldehyde (CHO) | ~9.2 (s) | ~192 |
| Acetylenic (C≡C) | - | ~95 (C-2), ~78 (C-3) |
| Cyclopropyl (CH) | ~1.5 (m) | ~1 |
| Cyclopropyl (CH₂) | ~0.9 (m) | ~10 |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. These methods are indispensable for the rapid identification of key functional groups present in this compound.
The IR spectrum would be dominated by a very strong absorption band corresponding to the C=O stretching vibration of the conjugated aldehyde. Another key feature would be the sharp, medium-intensity absorption for the C≡C triple bond stretch. The sp-hybridized C-H bond of the aldehyde group would also give rise to characteristic stretching frequencies. The presence of the cyclopropyl group would be confirmed by C-H stretching vibrations slightly above 3000 cm⁻¹ and characteristic ring deformation or "breathing" modes at lower wavenumbers.
Raman spectroscopy, which relies on inelastic scattering of light, is an excellent complementary technique. The C≡C triple bond, being a highly polarizable and relatively symmetric moiety, is expected to produce a strong signal in the Raman spectrum, often stronger than its corresponding IR absorption. This allows for unambiguous confirmation of the alkyne functionality.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
| Aldehyde | C=O Stretch | IR | ~1680-1700 (strong) |
| Aldehyde | C-H Stretch | IR | ~2820 and ~2720 (medium) |
| Alkyne | C≡C Stretch | IR, Raman | ~2150-2200 (medium in IR, strong in Raman) |
| Cyclopropyl | C-H Stretch | IR, Raman | ~3000-3100 |
| Cyclopropyl | Ring Deformation | IR, Raman | ~1000-1250 |
Mass Spectrometry (MS) Techniques for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) allows for the determination of the precise molecular weight of this compound, which can be used to confirm its elemental formula (C₆H₆O).
Electron Ionization (EI) mass spectrometry is commonly used to induce fragmentation, providing valuable structural information. The mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺•). The fragmentation pattern would provide further structural confirmation. Plausible fragmentation pathways include:
Loss of a hydrogen radical (M-1): α-cleavage of the aldehydic proton, leading to a stable acylium ion.
Loss of a formyl radical (M-29): Cleavage of the bond between the carbonyl carbon and the alkyne, resulting in the loss of a CHO• radical to form a cyclopropylpropargyl cation. This is often a significant fragment for aldehydes.
Fragmentation of the cyclopropyl ring: The strained three-membered ring can undergo cleavage, leading to the loss of ethylene (B1197577) (C₂H₄, M-28) or other characteristic fragments.
Table 3: Plausible Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Description |
| 94 | [C₆H₆O]⁺• | Molecular Ion (M⁺•) |
| 93 | [C₆H₅O]⁺ | Loss of H• (M-1) |
| 65 | [C₅H₅]⁺ | Loss of CHO• (M-29) |
| 66 | [C₅H₆]⁺• | Loss of CO (M-28) |
X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives
X-ray crystallography provides unequivocal proof of molecular structure by determining the precise arrangement of atoms in a single crystal. While this compound itself is likely a liquid or low-melting solid, this technique is invaluable for characterizing stable, crystalline derivatives.
For instance, reaction of the aldehyde with a reagent such as 2,4-dinitrophenylhydrazine (B122626) would yield a solid 2,4-dinitrophenylhydrazone derivative. If suitable crystals of this derivative can be grown, X-ray diffraction analysis would provide definitive confirmation of the molecular connectivity. Furthermore, it would reveal precise bond lengths, bond angles, and torsional angles within the molecule. This data is particularly useful for analyzing the structural consequences of conjugation between the cyclopropyl ring, the alkyne, and the imine moiety in the derivative. The crystal packing analysis can also provide insights into intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state.
Chromatographic and Hyphenated Techniques for Purification and Purity Assessment
Chromatographic methods are essential for both the isolation and the purity assessment of this compound.
Purification: Following its synthesis, the compound would typically be purified using liquid column chromatography . Utilizing a stationary phase like silica (B1680970) gel and an appropriate mobile phase (e.g., a gradient of ethyl acetate (B1210297) in hexanes), impurities and unreacted starting materials can be effectively separated to yield the pure aldehyde.
Purity Assessment: The purity of the final product is rigorously assessed using high-resolution techniques.
Gas Chromatography (GC): Due to its expected volatility, GC is an ideal method for purity analysis. When coupled with a Flame Ionization Detector (FID), it can detect trace organic impurities. The presence of a single sharp peak would indicate a high degree of purity.
High-Performance Liquid Chromatography (HPLC): HPLC using a UV detector (as the conjugated system will absorb UV light) is another excellent method for assessing purity. A normal-phase or reverse-phase column can be used to separate the target compound from any non-volatile impurities.
Hyphenated Techniques (GC-MS): The coupling of a gas chromatograph to a mass spectrometer (GC-MS) is a particularly powerful hyphenated technique. It allows for the separation of components in a mixture, with the mass spectrometer providing identification of each component based on its mass spectrum. This is used to confirm the identity of the main peak as this compound and to identify any minor impurities.
Emerging Research Frontiers and Overcoming Challenges in 3 Cyclopropylprop 2 Ynal Chemistry
Pursuit of More Sustainable and Atom-Economical Synthetic Approaches
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a strong emphasis on maximizing atom economy—the efficiency with which atoms from reactants are incorporated into the final product. jocpr.comjk-sci.com For a molecule like 3-cyclopropylprop-2-ynal, this involves moving away from classical stoichiometric reactions towards catalytic, addition-based transformations that minimize waste. jocpr.com
Future research in this area is directed at several key strategies:
Catalytic C-H Activation and Carboxylation: Direct carboxylation of terminal alkynes using CO2 is a highly atom-economical strategy for synthesizing propiolic acids, which are precursors to ynals. mdpi.com Research is focused on developing efficient catalysts, potentially based on copper or silver salts, that can activate the terminal C-H bond of cyclopropyl (B3062369) acetylene (B1199291) for direct reaction with CO2, thereby avoiding multi-step sequences. mdpi.com
Addition Reactions: Designing synthetic pathways that rely on addition reactions is fundamental to achieving high atom economy. jk-sci.com For instance, the catalytic hydroalkynylation of cyclopropenes with terminal alkynes represents a 100% atom-efficient route to alkynylcyclopropane derivatives. acs.org Applying similar logic, developing catalytic additions across the alkyne of a suitable precursor would be a sustainable route to the this compound scaffold.
Reagentless Synthesis: Inspired by recent advancements in alkyne chemistry, reagentless approaches offer a paradigm for sustainability. For example, a 100% atom-economical iodosulfenylation of alkynes has been developed using only catalytic amounts of iodine and a disulfide. rsc.org Exploring similar catalyst- and reagent-free transformations, perhaps mediated by light or electrochemistry, could provide highly efficient and environmentally benign routes to functionalized this compound derivatives.
| Synthetic Strategy | Principle | Relevance to this compound | Key Challenges |
| Direct C-H Functionalization | Bypasses the need for pre-functionalized substrates, reducing step count and waste. jk-sci.comresearchgate.net | Direct coupling of cyclopropylacetylene (B33242) with a formyl-group equivalent. | Achieving high selectivity and catalyst turnover; harsh conditions often required. |
| Catalytic Addition Reactions | Incorporates all atoms from reactants into the product, maximizing atom economy. jocpr.com | Synthesis via catalytic addition of a cyclopropyl moiety to a propargyl aldehyde precursor. | Development of specific catalysts for the desired transformation; control of regioselectivity. |
| Cross-Dehydrogenative Coupling (CDC) | Forms C-C bonds by removing only H2, representing a highly atom-economical process. researchgate.net | Coupling of cyclopropane (B1198618) C-H bonds with alkyne C-H bonds. | High activation barriers for unstrained C-H bonds; catalyst stability. |
| Reagentless Protocols | Utilizes minimal reagents, often only a catalyst, to effect a transformation, significantly reducing waste. rsc.org | Photochemical or electrochemical synthesis from simple precursors. | Discovery of suitable energy sources to drive the reaction; scalability. |
Expansion of Catalytic Asymmetric Synthesis Strategies for this compound and its Derivatives
The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern chemistry, particularly for pharmaceutical and materials science applications. For this compound, chirality can be introduced at the cyclopropane ring or through reactions involving the ynal group. Expanding the toolkit of catalytic asymmetric methods is a critical research frontier.
Current efforts are focused on several promising approaches:
Asymmetric Cyclopropanation: The most direct route to chiral cyclopropyl derivatives involves the asymmetric cyclopropanation of alkenes. dicp.ac.cn While many methods exist, developing catalysts that are effective for the specific electronic demands of precursors to this compound remains an active area. Cobalt- and rhodium-based catalysts have shown great promise in asymmetric cyclopropanation reactions with diazoacetates, providing access to chiral cyclopropyl carboxamides and esters which can be converted to the target aldehyde. organic-chemistry.orgresearchgate.net
Enantioselective Alkyne Additions: The aldehyde functionality of this compound is a prime target for asymmetric nucleophilic additions. Catalytic enantioselective addition of terminal alkynes to C=N electrophiles (nitrones) has been achieved with high efficiency using copper catalysts with chiral P,N-ligands. nih.gov Adapting these systems for the addition of various nucleophiles to the carbonyl group of this compound would generate valuable chiral propargylic alcohols.
Kinetic Resolution: Dynamic kinetic asymmetric alkynylation has been successfully used to synthesize axially chiral heterobiaryl alkynes. rsc.org This strategy could be applied to a racemic mixture of a this compound derivative, where a chiral catalyst selectively reacts with one enantiomer, allowing for the isolation of the other in high enantiomeric excess.
Biocatalysis: Enzyme-catalyzed reactions offer unparalleled selectivity under mild conditions. Engineered enzymes, such as myoglobin (B1173299) variants, have been used for the biocatalytic cyclopropanation to produce α-cyclopropylpyruvates with excellent enantioselectivity (up to >99% ee). wpmucdn.com Exploring enzymatic reductions of the ynal or other transformations could provide a green and highly efficient route to chiral derivatives.
| Asymmetric Strategy | Target Chiral Center | Catalyst/Method Example | Reported Enantioselectivity (ee) |
| Asymmetric Hydroalkynylation | Cyclopropane Ring | Chiral Gadolinium Catalyst acs.org | 90–99% |
| Asymmetric Cyclopropanation | Cyclopropane Ring | Chiral Ruthenium Complex wpmucdn.com | Not specified |
| Asymmetric Intermolecular Cyclopropanation | Cyclopropane Ring | (DHQD)2AQN nih.gov | 93–97% |
| Enzyme-Catalyzed Carbene Transfer | Cyclopropane Ring | Engineered Myoglobin wpmucdn.com | up to >99% |
| Catalytic Alkyne Addition to Nitrones | Propargylic Carbon | Copper with Chiral Imidazole-based P,N-Ligands nih.gov | Not specified |
Discovery of Unprecedented Reactivity Patterns and Complex Cascade Reactions
The unique combination of a strained three-membered ring and a conjugated π-system in this compound suggests a rich and largely unexplored reactivity landscape. Researchers are actively seeking to uncover novel transformations and design complex cascade reactions that can rapidly build molecular complexity from this simple starting material.
Key areas of exploration include:
Cyclopropyl Ring-Opening Cascades: Cyclopropyl ketones can undergo ring-opening reactions when activated by a catalyst. rsc.org The resulting 1,3-dipole or diradical intermediate can be trapped intramolecularly or intermolecularly. For this compound, a Lewis acid or phosphine (B1218219) catalyst could initiate a ring-opening, followed by a cascade involving the alkyne and aldehyde moieties to form complex polycyclic systems. rsc.org
Photocatalytic Cycloadditions: The aryl cyclopropyl ketone motif has been shown to undergo enantioselective [3+2] photocycloadditions with alkenes. nih.gov This process involves the photoreduction of the ketone to a ring-opened radical anion, which then adds to the alkene. It is conceivable that this compound could participate in similar photocatalytic reactions, using the ynal group as the radical acceptor to construct densely functionalized cyclopentane (B165970) derivatives. nih.gov
N-Heterocyclic Carbene (NHC) Catalysis: Ynals are excellent substrates in NHC-catalyzed annulation reactions. cas.cnmdpi.com NHCs can react with the aldehyde of this compound to form a reactive Breslow intermediate. This intermediate can then engage in cycloadditions with various partners, with the cyclopropyl group potentially directing the stereochemical outcome or participating in subsequent rearrangements.
Vinylidene Intermediates: Transition metal catalysts can induce the isomerization of terminal alkynes to highly reactive vinylidene species. rsc.org Subjecting this compound to a suitable rhodium or platinum catalyst could generate a cyclopropyl-substituted vinylidene, which could then undergo a variety of insertions or cycloadditions, leading to unprecedented molecular architectures.
Integration of Flow Chemistry and Automation for Enhanced Synthetic Efficiency and Scalability
Transitioning synthetic discoveries from the laboratory bench to industrial production requires processes that are efficient, safe, and scalable. Flow chemistry and automation are transformative technologies that address these challenges. nih.gov The application of these technologies to the synthesis and derivatization of this compound is a major research frontier.
Continuous-Flow Synthesis: Performing reactions in continuous-flow reactors offers numerous advantages over traditional batch processing, including superior heat and mass transfer, improved safety for handling reactive intermediates, and straightforward scalability. mdpi.com The synthesis of cyclopropane derivatives has been successfully translated to flow systems. acs.orgresearchgate.netmdpi.com For example, a two-step telescoped continuous-flow process for making 1,1-cyclopropane aminoketones reduced reaction times from 48 hours to just 30 minutes. rsc.orgrsc.org A similar integrated flow process could be designed for the synthesis of this compound, potentially combining the cyclopropanation and alkyne functionalization steps without intermediate isolation. flinders.edu.au
Automated Synthesis Platforms: Automation can significantly accelerate the discovery and optimization of new reactions and the synthesis of compound libraries. nih.gov Automated platforms can perform high-throughput screening of reaction conditions (catalysts, solvents, temperature) to quickly identify optimal parameters for the synthesis of this compound. Furthermore, automated systems using pre-packed capsules or well-plates can be employed for the rapid derivatization of the ynal core, for instance, through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to generate libraries of triazoles for biological screening. synplechem.comacs.org
| Technology | Advantages | Application to this compound Chemistry |
| Flow Chemistry | Enhanced safety, improved heat/mass transfer, easy scalability, potential for telescoped reactions. flinders.edu.aumdpi.com | Multi-step, continuous synthesis of this compound; safe handling of energetic intermediates (e.g., diazo compounds for cyclopropanation). researchgate.netrsc.org |
| Automated Synthesis | High-throughput experimentation, rapid library synthesis, improved reproducibility. nih.govsynplechem.com | Optimization of synthetic conditions; parallel synthesis of derivative libraries for structure-activity relationship (SAR) studies. |
| In-line Purification | Reduces manual workup, enables continuous multi-step synthesis. flinders.edu.au | Integration of scavenger resins or membrane separators to purify the this compound product stream before subsequent reactions. |
| Process Analytical Technology (PAT) | Real-time monitoring of reaction progress and product quality. | Use of in-line spectroscopy (e.g., IR, NMR) to ensure complete conversion and identify potential byproduct formation during flow synthesis. flinders.edu.au |
Computational Design and Experimental Validation of Next-Generation this compound Derived Architectures
The synergy between computational chemistry and experimental synthesis provides a powerful paradigm for modern molecular design. Theoretical calculations can predict reactivity, elucidate reaction mechanisms, and guide the design of novel molecules with desired properties, thereby reducing the trial-and-error nature of traditional chemical research.
Predicting Reactivity and Selectivity: Density Functional Theory (DFT) is a powerful tool for studying the electronic structure and reactivity of molecules. mdpi.com DFT calculations can be used to model the transition states of potential reactions involving this compound, such as cycloadditions or ring-opening cascades. rsc.orgresearchgate.net This allows researchers to predict which reaction pathways are energetically favorable and to understand the origins of regio- and stereoselectivity, guiding the choice of catalysts and reaction conditions. For example, DFT studies on phosphine-catalyzed ring-opening of cyclopropyl ketones have successfully identified the most favorable reaction pathways. rsc.org
Mechanism Elucidation: Computational studies can provide detailed mechanistic insights that are difficult to obtain experimentally. For instance, calculations can clarify whether a reaction proceeds through a concerted or stepwise mechanism, or whether it involves radical or ionic intermediates. mdpi.com Understanding the mechanism of alkyne-to-vinylidene isomerization at a rhodium center, for example, was greatly aided by DFT calculations, which revealed the key role of the pincer ligand's bite angle. rsc.org
In Silico Design of Novel Architectures: By understanding the fundamental reactivity of the this compound scaffold, computational tools can be used to design new, more complex molecules with specific functions. Molecular dynamics simulations can model the interaction of a designed molecule with a biological target, such as an enzyme active site, allowing for the rational design of potent inhibitors. This in silico screening process can prioritize a smaller number of high-potential candidates for actual synthesis and experimental validation, saving significant time and resources.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Cyclopropylprop-2-ynal, and how can reaction efficiency be validated?
- Methodology : Use palladium-catalyzed cross-coupling reactions to introduce the cyclopropyl group, followed by oxidation of propargyl alcohol intermediates. Validate purity via GC-MS and NMR, comparing retention indices and spectral data against NIST reference standards . Monitor reaction kinetics using in-situ FTIR to optimize temperature and catalyst loading .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature gradients (e.g., 4°C, 25°C, 40°C). Analyze degradation products via HPLC-DAD and LC-HRMS. Use Arrhenius modeling to predict shelf life .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology : Follow OSHA-compliant procedures for aldehydes and alkynes: use fume hoods, wear nitrile gloves, and store in inert atmospheres. Reference SDS for acute toxicity (e.g., LD50 data) and implement spill containment strategies .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound in literature be resolved?
- Methodology : Perform comparative NMR studies under standardized conditions (solvent, concentration, temperature). Validate results using quantum-chemical calculations (DFT) to predict chemical shifts and compare with experimental data . Replicate conflicting experiments to isolate variables like solvent polarity or trace impurities .
Q. What computational models predict the reactivity of this compound in cycloaddition reactions?
- Methodology : Apply density functional theory (DFT) to map frontier molecular orbitals (HOMO/LUMO) and simulate transition states. Compare computational predictions with experimental kinetic data using stopped-flow techniques .
Q. How do steric effects of the cyclopropyl group influence the compound’s electrophilic reactivity?
- Methodology : Design competitive reaction experiments with substituted alkynals (e.g., 3-methylprop-2-ynal vs. This compound). Use Hammett plots to correlate substituent effects with reaction rates. Analyze steric parameters via X-ray crystallography or molecular docking simulations .
Methodological Guidance for Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies of this compound?
- Methodology : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Validate assumptions with Kolmogorov-Smirnov tests for normality. For small sample sizes, apply bootstrapping to estimate confidence intervals .
Q. How can researchers design controls to mitigate interference from byproducts in synthetic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
